

In-Depth Technical Guide to Trifluoromethanesulfonanilide (CAS 456-64-4)

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-n-phenylmethanesulfonamide

Cat. No.: B1194102

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and applications of Trifluoromethanesulfonanilide, registered under CAS number 456-64-4.

Chemical Information and Synonyms

Trifluoromethanesulfonanilide is a sulfonamide derivative characterized by the presence of a trifluoromethanesulfonyl group attached to a phenylamino moiety.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	456-64-4	[1][2]
IUPAC Name	1,1,1-trifluoro-N-phenylmethanesulfonamide	[1]
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S	[2]
Molecular Weight	225.19 g/mol	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F</chem>	[1]
InChI Key	OXDSKEQSEGDAFN-UHFFFAOYSA-N	[1]

Synonyms:

- N-Phenyltrifluoromethanesulfonamide
- N-Phenyltriflamide
- Trifluoromethanesulfonanilide
- 1,1,1-Trifluoro-N-phenyl-methanesulfonamide
- Methanesulfonanilide, 1,1,1-trifluoro-
- Phenyltriflamide[1]

Quantitative Data

The following table summarizes the key physical and computed properties of Trifluoromethanesulfonanilide.

Table 2: Physical and Computed Properties

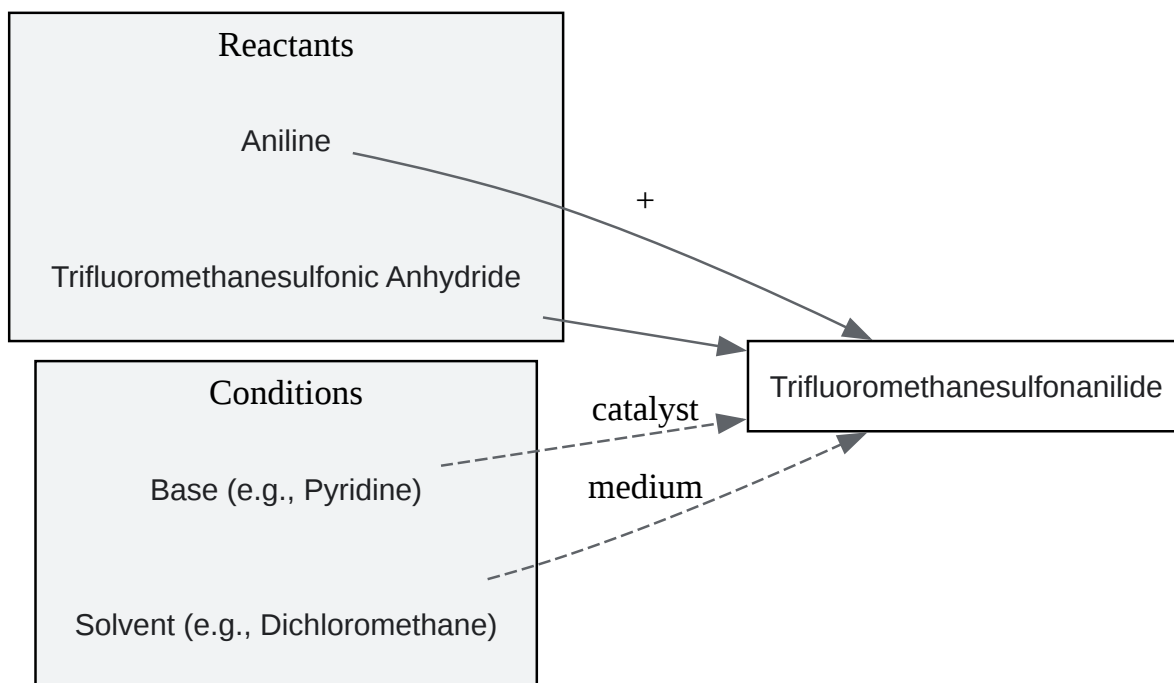
Property	Value	Reference(s)
Melting Point	65-66 °C	
Boiling Point	233.5 °C at 760 mmHg	
Flash Point	95 °C	
Density	1.539 g/cm ³	
Vapor Pressure	0.0558 mmHg at 25 °C	
Refractive Index	1.516	
XLogP3	1.5	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	2	[3]

Experimental Protocols

Synthesis of Trifluoromethanesulfonanilide

A common method for the synthesis of Trifluoromethanesulfonanilide involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base.

General Reaction Scheme:



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Caption: General synthesis of Trifluoromethanesulfonanilide.

Detailed Protocol:

- Materials:
 - Aniline
 - Trifluoromethanesulfonic anhydride
 - Pyridine (or other suitable base)
 - Dichloromethane (DCM)
 - 1 M Hydrochloric acid
 - Saturated sodium bicarbonate solution
 - Anhydrous magnesium sulfate

- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns).
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.
 - Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
 - Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding 1 M HCl.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
 - The pure fractions are combined and the solvent is removed to yield Trifluoromethanesulfonanilide as a solid.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of Trifluoromethanesulfonanilide exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3250	N-H Stretch	Sulfonamide
~1330	Asymmetric SO ₂ Stretch	Sulfonyl
~1150	Symmetric SO ₂ Stretch	Sulfonyl
~900	S-N Stretch	Sulfonamide

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Trifluoromethanesulfonanilide.

Table 4: Predicted ¹³C NMR Chemical Shifts

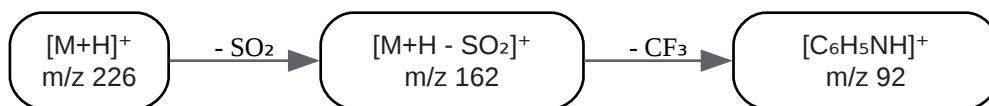
Carbon Atom	Predicted Chemical Shift (ppm)
C-CF ₃	~120 (q, J ≈ 320 Hz)
C-ipso (Aromatic)	~135
C-ortho (Aromatic)	~125
C-meta (Aromatic)	~130
C-para (Aromatic)	~128

Note: These are predicted values and may differ from experimental data. The trifluoromethyl group will cause a quartet (q) splitting pattern for the carbon to which it is attached.

Mass Spectrometry (MS)

Mass spectrometry of Trifluoromethanesulfonanilide would be expected to show the molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).^{[5][6]}

Predicted Fragmentation:



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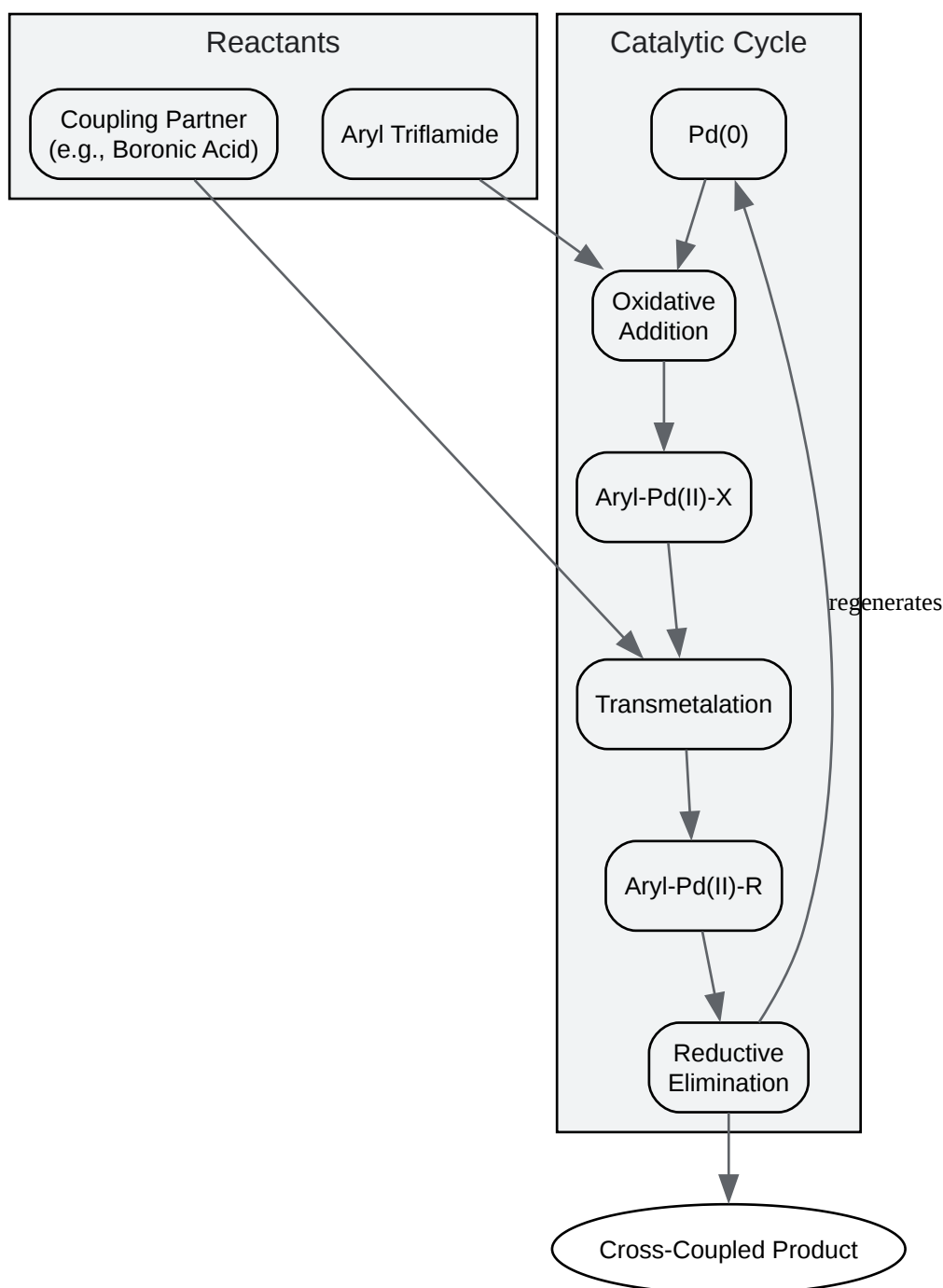
Caption: Predicted mass spectrometry fragmentation pathway.

Applications in Research and Development

Trifluoromethanesulfonanilide and related N-aryl triflamides are valuable reagents and building blocks in organic synthesis and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

N-Aryl triflamides can serve as precursors to triflates, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.^[7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.



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Caption: Generalized palladium-catalyzed cross-coupling cycle.

Role in Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals.^[8] Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Trifluoromethanesulfonanilide can be used as a reagent to introduce the trifluoromethanesulfonyl group, or derivatives of it can be explored as potential therapeutic agents themselves, given the broad biological activities of sulfonamides.

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